3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
CAS No.:
Cat. No.: VC15312909
Molecular Formula: C15H16N2O2
Molecular Weight: 256.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2O2 |
|---|---|
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
| Standard InChI | InChI=1S/C15H16N2O2/c1-10-5-4-6-11(9-10)14(18)16-15-12-7-2-3-8-13(12)17-19-15/h4-6,9H,2-3,7-8H2,1H3,(H,16,18) |
| Standard InChI Key | WWAKZPQWEVJWSQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)NC2=C3CCCCC3=NO2 |
Introduction
3-Methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic organic compound that combines a benzamide moiety with a tetrahydro-benzoxazole ring. This unique structural arrangement confers distinct chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and materials science.
Synthesis Methods
The synthesis of 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves multi-step organic reactions. These steps may include:
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Formation of the Benzoxazole Ring: This involves the cyclization of appropriate precursors under acidic conditions.
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Introduction of the Tetrahydro Structure: Hydrogenation of the benzoxazole ring using a catalyst like palladium on carbon (Pd/C) under hydrogen gas.
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Attachment of the Benzamide Group: This step involves coupling the tetrahydrobenzoxazole with a benzamide derivative through a nucleophilic substitution reaction.
Biological Activity
The biological activity of 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and elicit therapeutic effects. Preliminary studies suggest potential applications in drug development due to its unique structural features.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide. A comparison of these compounds highlights their unique features and potential biological activities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-fluoro-3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide | C19H19N3O3 | Contains a benzofuran moiety; potential differences in biological activity due to fluorine substitution. |
| 3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yloxy)benzamide | C17H20N2O2 | Features an ether linkage which may influence solubility and reactivity. |
| 4-methyl-N-(4-hydroxyphenyl)-2-(4-nitrophenyl)-thiazole-5-carboxamide | C17H16N4O4S | Contains a thiazole ring; different functional groups may lead to varied biological activities. |
Applications and Future Research Directions
3-Methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has potential applications in drug development due to its unique structural features and biological activities. Further research is necessary to fully understand its mechanism of action and to explore its therapeutic potential in various diseases.
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